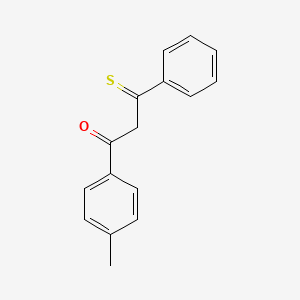
1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one is an organic compound characterized by its unique structure, which includes a sulfanylidene group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one typically involves the reaction of 4-methylbenzaldehyde with thiourea and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Common reagents used in industrial synthesis include sulfur-containing compounds and aromatic aldehydes .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating agents (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Nitro derivatives, halogenated compounds
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may facilitate binding to hydrophobic pockets in proteins, affecting their function .
Comparación Con Compuestos Similares
4-Methylpropiophenone: Shares a similar aromatic structure but lacks the sulfanylidene group.
Benzylthiourea: Contains a thiourea group but differs in the overall structure.
Uniqueness: 1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one is unique due to its combination of a sulfanylidene group with an aromatic propanone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
63523-21-7 |
|---|---|
Fórmula molecular |
C16H14OS |
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one |
InChI |
InChI=1S/C16H14OS/c1-12-7-9-13(10-8-12)15(17)11-16(18)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Clave InChI |
PWBNKUGHNGSTQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CC(=S)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


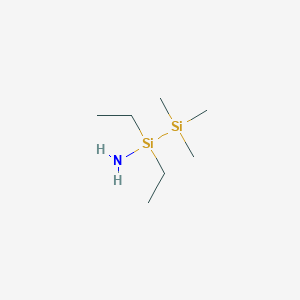
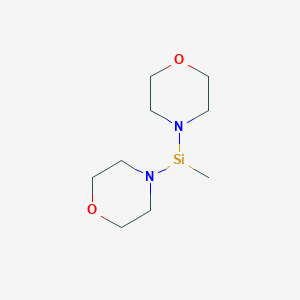
![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)

![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
![1-[3-(Benzenesulfinyl)phenyl]ethan-1-one](/img/structure/B14501754.png)
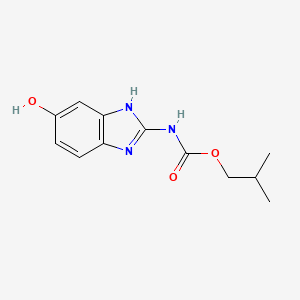
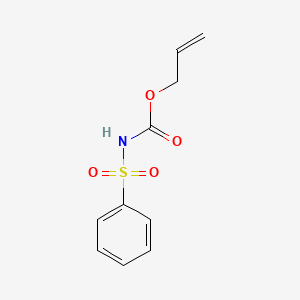
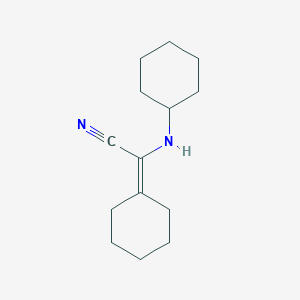
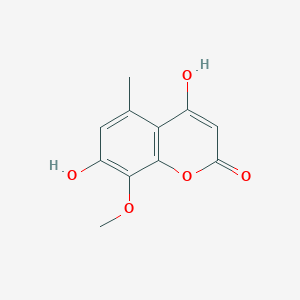
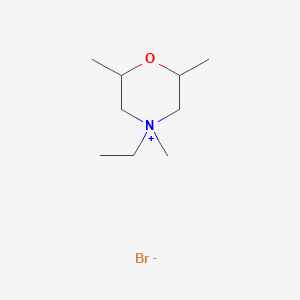
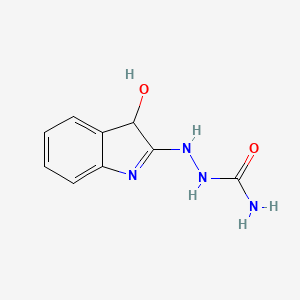
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)

